molecular formula C6H10ClN3O2 B6616132 methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1254966-69-2

methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B6616132
CAS No.: 1254966-69-2
M. Wt: 191.61 g/mol
InChI Key: ZXNGHPNULYJKMI-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a methyl group at the 1-position and a carboxylate ester group at the 5-position, along with an amino group at the 3-position. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-amino-1-methyl-1H-pyrazole.

  • Esterification: The amino group is protected, and the carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also common to minimize environmental impact.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a base.

Major Products Formed:

  • Oxidation: 3-nitro-1-methyl-1H-pyrazole-5-carboxylate hydrochloride.

  • Reduction: 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (starting material).

  • Substitution: Various halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride exerts its effects depends on its specific derivatives and applications. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivative .

Comparison with Similar Compounds

  • Pyrazole: The parent compound without substituents.

  • Indole: Another heterocyclic compound with a similar structure but different functional groups.

  • Isoquinoline: A compound with a fused benzene and pyridine ring.

Uniqueness: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

methyl 5-amino-2-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-4(6(10)11-2)3-5(7)8-9;/h3H,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNGHPNULYJKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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